(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, hydroxyl groups, and a cyano group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-hydroxybenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2-hydroxyphenyl)prop-2-enamide.
Substitution: Formation of 3-(5-amino-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine atom and cyano group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable molecule in research and industrial applications .
Properties
Molecular Formula |
C16H11BrN2O3 |
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Molecular Weight |
359.17 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-5-6-14(20)10(8-12)7-11(9-18)16(22)19-13-3-1-2-4-15(13)21/h1-8,20-21H,(H,19,22)/b11-7+ |
InChI Key |
OQHHYUCCQALTLS-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)O |
Origin of Product |
United States |
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